2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol
Description
Structural and Functional Group Analysis of 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol
The structure of this compound is built upon a simple two-carbon ethanol (B145695) backbone. However, the substituents on this backbone give the molecule its distinct characteristics. A detailed breakdown of its functional groups reveals the sources of its potential reactivity.
Tertiary Alcohol: The hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms. This carbon is quarternary and features two phenyl rings and the rest of the carbon chain. Tertiary alcohols have distinct reactivity compared to primary or secondary alcohols; for instance, they are resistant to oxidation under mild conditions but are prone to substitution via an SN1 mechanism and acid-catalyzed dehydration. libretexts.org The presence of two bulky phenyl groups at this position creates significant steric hindrance, which would likely influence the rates and pathways of its reactions. ncert.nic.in
Thioether (Sulfide): The molecule contains a benzylsulfanyl group (-S-CH₂-C₆H₅). Thioethers are the sulfur analogs of ethers and are known for the nucleophilicity of the sulfur atom. youtube.com The sulfur's valence electrons are more polarizable than oxygen's, making thioethers effective nucleophiles that can react with alkyl halides to form sulfonium (B1226848) salts. brainkart.comlibretexts.org They can also be oxidized to form sulfoxides and, subsequently, sulfones. masterorganicchemistry.com
Phenyl and Benzyl (B1604629) Groups: The molecule contains three aromatic rings in total. Two phenyl groups are directly attached to the alcohol carbon, and one is part of the benzylsulfanyl group. These aromatic rings contribute significantly to the molecule's steric bulk and electronic properties, such as stabilizing nearby carbocation intermediates that might form during SN1 reactions. nih.gov
Below is a summary of the key functional groups present in the molecule.
| Functional Group | Structure | Key Chemical Characteristics |
| Tertiary Alcohol | R₃C-OH | Subject to SN1 substitution and E1 elimination; resistant to mild oxidation. |
| Thioether (Sulfide) | R-S-R' | Nucleophilic sulfur atom; can be oxidized to sulfoxides and sulfones; forms sulfonium salts. brainkart.com |
| Phenyl Group | -C₆H₅ | Bulky aromatic group; provides electronic stabilization. |
Academic Significance within Modern Organic Chemistry
The academic significance of this compound is best understood by considering its classification as a β-hydroxy sulfide (B99878). This structural motif is of considerable interest in contemporary organic synthesis.
β-Hydroxy sulfides are recognized as valuable synthetic intermediates. acs.orgnih.gov They serve as precursors for the synthesis of other important classes of molecules, including:
Chiral oxiranes (epoxides)
Thiiranes (episulfides)
Tetrahydrofurans acs.org
The ability to transform the β-hydroxy sulfide unit into these and other structures makes it a versatile building block in the assembly of complex molecular targets. acs.org Furthermore, this moiety is found in a variety of natural products, underscoring its relevance in biological systems and medicinal chemistry. nih.govnih.gov
More broadly, organosulfur compounds are integral to many areas of chemical science. They are key components in numerous pharmaceuticals and agrochemicals, and their unique properties are harnessed in materials science. nih.gov The presence of a sulfur atom can influence a molecule's conformation, electronic properties, and biological activity. Therefore, the synthesis and study of novel organosulfur compounds like this compound are of fundamental academic interest.
Current Research Frontiers and Unaddressed Questions Pertaining to the Chemical Compound
Given the absence of specific literature on this compound, the current research frontiers can be extrapolated from the broader context of organosulfur chemistry and the synthesis of complex polyfunctional molecules.
Synthetic Challenges: The synthesis of sterically hindered molecules remains a significant challenge in organic chemistry. A primary research frontier is the development of new synthetic methods that can efficiently construct such compounds, particularly with control over stereochemistry (asymmetric synthesis). acs.org For a molecule like this compound, a key synthetic step would likely be the regioselective ring-opening of a corresponding epoxide with a sulfur nucleophile or the difunctionalization of an alkene. nih.govrsc.org
Unaddressed Questions: The specific structure of this compound raises several interesting and unanswered questions about its reactivity:
How does the extreme steric bulk around the tertiary alcohol affect its typical reactions, such as dehydration? What would be the preferred alkene product?
Does the presence of the β-thioether group influence the reactivity of the alcohol, for example, through anchimeric assistance (neighboring group participation)? masterorganicchemistry.com
Conversely, how does the bulky 1,1-diphenyl-1-hydroxyethyl group impact the nucleophilicity and oxidation potential of the sulfur atom in the benzylsulfanyl moiety?
Could this molecule act as a precursor for the synthesis of novel sulfur-containing heterocyclic compounds or polymers with unique material properties?
Future Applications: Research into organosulfur compounds continues to uncover new applications. There is ongoing investigation into their potential as anti-inflammatory, antimicrobial, and anti-cancer agents. nih.govresearchgate.net The unique combination of a highly substituted alcohol and a thioether in this compound makes it an intriguing candidate for screening in these areas, as its structure is distinct from more commonly studied organosulfur molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfanyl-1,1-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20OS/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-23-16-18-10-4-1-5-11-18/h1-15,22H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDTUNDKVIEDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Stereoselective and Regioselective Synthetic Routes
The controlled synthesis of 2-(benzylsulfanyl)-1,1-diphenyl-1-ethanol hinges on the precise installation of the tertiary alcohol moiety and the benzylsulfanyl group. Achieving the desired stereochemistry and regiochemistry is paramount and can be addressed through a series of strategic synthetic steps.
Construction of the Tertiary Alcohol Moiety
The 1,1-diphenyl-1-ethanol core represents a significant synthetic challenge due to the presence of a quaternary carbon center. A plausible and efficient method for constructing this tertiary alcohol moiety involves the use of organometallic reagents in nucleophilic addition reactions to a suitable ketone precursor. Specifically, the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949) with benzophenone (B1666685) would yield the 1,1-diphenylethanol (B1581894) framework.
Alternatively, a more versatile approach could begin with the synthesis of a precursor such as 1,1-diphenyl-1,2-ethanediol. This diol provides a foundational structure that can be further manipulated to introduce the benzylsulfanyl group at the C2 position. The synthesis of meso-1,2-diphenyl-1,2-ethanediol has been reported, providing a potential starting point for accessing the desired scaffold.
Formation of the Benzylsulfanyl Linkage
With the tertiary alcohol in place, the subsequent critical step is the regioselective formation of the benzylsulfanyl linkage at the adjacent carbon. A highly effective and widely utilized strategy for achieving this transformation is the ring-opening of an epoxide with a thiol. This approach offers excellent control over regioselectivity, particularly with sterically hindered epoxides.
A proposed synthetic route would involve the conversion of a precursor like 1,1-diphenyl-1,2-ethanediol into the corresponding epoxide, 1,1-diphenylethylene (B42955) oxide. The subsequent nucleophilic attack of benzyl (B1604629) thiol (phenylmethanethiol) on this epoxide would lead to the desired this compound. The reaction is typically base-catalyzed, and the nucleophilic thiol will preferentially attack the less sterically hindered carbon of the epoxide ring, thus ensuring the formation of the target regioisomer. The use of water as a solvent for the thiolysis of epoxides has been shown to be an environmentally benign and efficient method.
Diastereoselective and Enantioselective Approaches
Achieving stereocontrol in the synthesis of this compound, which possesses a chiral center at the carbon bearing the hydroxyl and benzylsulfanyl groups, requires the application of diastereoselective and enantioselective methodologies.
For diastereoselective control, if a chiral center is already present in the molecule, its stereochemistry can influence the formation of a new stereocenter. In the context of the proposed epoxide ring-opening, if a chiral epoxide is used, the nucleophilic attack of the thiol can proceed with a high degree of diastereoselectivity.
For enantioselective synthesis, several strategies can be envisioned. The asymmetric synthesis of tertiary alcohols can be achieved through the enantioselective addition of organometallic reagents to ketones in the presence of a chiral catalyst. Similarly, the enantioselective synthesis of tertiary thiols and thioethers is an active area of research. While direct asymmetric synthesis of the target molecule has not been reported, analogous transformations provide a roadmap. For instance, the use of chiral ligands in metal-catalyzed reactions or the application of organocatalysts can facilitate the enantioselective opening of epoxides with thiols.
Advanced Catalytic Systems for Carbon-Sulfur and Carbon-Carbon Bond Formation
The efficient construction of the carbon-sulfur and carbon-carbon bonds in this compound can be significantly enhanced by employing advanced catalytic systems. These catalysts offer milder reaction conditions, higher yields, and improved selectivity compared to traditional stoichiometric methods.
Transition Metal-Catalyzed Processes for Thioether Synthesis
Transition metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, providing access to a wide array of thioethers. chemrevlett.comnih.govresearchgate.net Palladium, copper, and nickel are among the most extensively studied metals for this purpose.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. These reactions typically involve the coupling of an aryl or alkyl halide with a thiol in the presence of a palladium catalyst and a suitable ligand. acs.orgnih.govnih.gov While direct application to the synthesis of the target molecule from a halogenated precursor could be envisioned, the dehydrative thioetherification of alcohols with thiols offers a more atom-economical approach. chemrevlett.com
Copper-catalyzed methods are also highly effective for thioether synthesis. nih.govrsc.orgtandfonline.com Copper catalysts can promote the coupling of alcohols with thiols, often under mild conditions. nih.gov For instance, copper(II) triflate has been shown to be an effective catalyst for the thioetherification of benzyl alcohols. nih.gov A single-atom copper catalyst has also been reported for efficient C-S cross-coupling. researchgate.net
Nickel-catalyzed systems have also been developed for the synthesis of thioethers, offering a more cost-effective alternative to palladium. chemrevlett.com Nickel nanoparticles have been shown to catalyze the dehydrative C-S coupling of alcohols and thiols under ambient conditions. chemrevlett.com
Table 1: Overview of Transition Metal-Catalyzed Thioether Synthesis
| Catalyst System | Substrates | Key Features |
|---|---|---|
| Palladium/Ligand | Aryl/Alkyl Halides + Thiols | Broad substrate scope, high functional group tolerance. acs.orgnih.govnih.gov |
| Copper(II) Triflate | Alcohols + Thiols | Mild reaction conditions, effective for benzyl alcohols. nih.gov |
| Nickel Nanoparticles | Alcohols + Thiols | Ambient temperature, cost-effective. chemrevlett.com |
| Zinc Iodide | Benzylic Alcohols + Thiols | Inexpensive catalyst, moderate to high yields. chemrevlett.com |
Organocatalytic and Metal-Free Strategies
In recent years, organocatalysis and metal-free synthetic methods have gained significant traction as sustainable and environmentally friendly alternatives to transition metal-catalyzed processes. nih.govresearchgate.netacs.orgresearchgate.net These approaches often utilize small organic molecules to catalyze the desired transformations.
For the formation of the C-S bond, organocatalytic methods for the addition of thiols to various electrophiles have been developed. acs.org For instance, the sulfa-Michael addition, the addition of a thiol to an α,β-unsaturated carbonyl compound, can be effectively catalyzed by organocatalysts. acs.org
A particularly relevant organocatalytic approach for the synthesis of this compound would be the catalyzed ring-opening of 1,1-diphenylethylene oxide with benzyl thiol. Chiral organocatalysts, such as cinchona alkaloids or bifunctional thiourea (B124793) catalysts, could potentially be employed to achieve an enantioselective ring-opening, leading to the formation of the target molecule with high enantiopurity. nih.gov
Furthermore, photochemical organocatalytic methods for thioether synthesis from aryl chlorides and alcohols have been reported, offering a thiol-free alternative. nih.govfigshare.com Metal-free C-S bond formation has also been achieved using elemental sulfur and various organic substrates. researchgate.net
Table 2: Comparison of Catalytic Strategies for C-S Bond Formation
| Strategy | Advantages | Disadvantages |
|---|---|---|
| Transition Metal Catalysis | High efficiency, broad scope, well-established. chemrevlett.comnih.govresearchgate.net | Potential for metal contamination, cost of precious metals, ligand sensitivity. |
| Organocatalysis | Metal-free, environmentally benign, potential for enantioselectivity. acs.org | Can require higher catalyst loadings, substrate scope may be more limited. |
| Metal-Free (e.g., Photochemical) | Avoids metal catalysts, utilizes light as a renewable energy source. nih.govfigshare.com | Requires specialized equipment, potential for side reactions. |
Reaction Mechanisms and Kinetics
Elucidation of Carbon-Sulfur Bond Formation Mechanisms
Oxidative and Reductive Coupling Mechanisms
While specific studies on the oxidative and reductive coupling for the direct synthesis of 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol are not extensively documented in the provided research, analogous reactions provide insight into plausible mechanisms. The formation of the thioether linkage and the carbon backbone can be conceptualized through pathways involving radical intermediates or cross-electrophile coupling reactions.
Radical Coupling: The synthesis of structurally similar diphenyl-substituted alcohols has been achieved through radical coupling reactions under transition-metal-free conditions. nih.gov This suggests that a potential pathway for the formation of the carbon skeleton of this compound could involve radical intermediates. In a related context, the reaction of 1,1-diphenylethylene (B42955) with mercury(II) oxide-iodine proceeds through parallel steps that produce radical-derived products. rsc.org Such radical-based C-C bond formations are a cornerstone of modern organic synthesis. researchgate.net
Cross-Electrophile Coupling: The formation of the benzylsulfanyl group attached to the ethanol (B145695) backbone can be viewed as a thioether synthesis. Iron-catalyzed cross-electrophile coupling reactions have been successfully employed to couple benzyl (B1604629) halides with disulfides to yield thioether products. nih.gov This method is notable for proceeding without a terminal reductant and avoiding common issues like catalyst poisoning by sulfur. A plausible mechanism for such a reaction involves the iron catalyst facilitating the coupling of two electrophilic partners. Mechanistic experiments in similar systems support the involvement of radical intermediates, as evidenced by trapping experiments with TEMPO. nih.gov
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Conditions | Product Type | Potential Relevance |
| Benzyl Halide | Diphenyl Disulfide | Iron Catalyst | Benzylic Thioether | Formation of the C-S bond |
| Aromatic Alcohol | Aromatic Alcohol | t-BuONa, Heat | Diphenyl-substituted alcohol | Formation of the C-C backbone |
This table illustrates potential reaction types that could be adapted for the synthesis of this compound based on analogous reactions.
Kinetic Studies and Reaction Rate Determinants for the Chemical Compound's Formation
For instance, in the radical coupling synthesis of 1,3-diphenylpropan-1-ol, the reaction yield increases significantly within the first few hours, after which the rate of formation slows. nih.gov This suggests that the initial concentration of radical species and starting materials are key rate determinants.
Factors that would likely influence the reaction rate for the formation of this compound include:
Concentration of Reactants: Higher concentrations of the starting materials (e.g., a diphenyl ethanol precursor and a benzylthiol or related sulfur source) would be expected to increase the reaction rate.
Temperature: As with most chemical reactions, an increase in temperature would likely increase the rate of formation, provided the reactants and products are stable at higher temperatures. In a related synthesis of 1,3-diphenylpropan-1-ol, the yield was found to be temperature-dependent. nih.gov
Catalyst Loading: In catalyzed reactions, such as the iron-catalyzed thioether synthesis, the concentration of the catalyst would be a critical factor in determining the reaction rate. nih.gov
Nature of the Leaving Group: In cross-electrophile coupling reactions, the choice of the leaving group on the electrophile can significantly impact the reaction rate. For example, benzylic iodides have been shown to react faster than benzylic chlorides in certain iron-catalyzed couplings. nih.gov
| Parameter | Influence on Reaction Rate | Supporting Evidence from Analogous Reactions |
| Reactant Concentration | Higher concentration generally leads to a faster rate. | Standard chemical kinetics principle. |
| Temperature | Higher temperature generally increases the rate. | Temperature dependence observed in the synthesis of 1,3-diphenylpropan-1-ol. nih.gov |
| Catalyst Concentration | Rate is often directly proportional to catalyst loading. | Common in transition-metal-catalyzed reactions. nih.gov |
| Leaving Group | A more labile leaving group can increase the rate. | Comparison of benzylic iodide and chloride reactivity. nih.gov |
This interactive table summarizes the key determinants of reaction rate based on principles from related chemical syntheses.
Influence of Solvent Systems and Steric Hindrance on Reaction Pathways
The choice of solvent and the steric environment around the reactive centers are critical factors that can dictate the efficiency and outcome of the synthesis of this compound.
Solvent Systems: The polarity and hydrogen-bonding capability of the solvent can significantly influence reaction rates and even alter the course of a reaction.
In the synthesis of diphenyl-substituted alcohols via radical coupling, non-polar solvents like toluene (B28343) were found to be highly effective, affording excellent yields. nih.gov In contrast, the use of polar solvents like DMSO or water was less effective for this particular transformation.
The solubility of reactants and catalysts is also a key consideration. For instance, in the synthesis of 2-phenyl benzimidazole (B57391) derivatives, polar organic solvents like methanol (B129727) and ethanol were effective, in part due to the solubility of the cobalt catalyst. researchgate.net
The solvent can also play a direct role in the reaction mechanism. For example, the reaction of benzylamine (B48309) with CO2 in strong hydrogen-bonding solvents like DMSO leads exclusively to the carbamic acid, demonstrating the solvent's ability to stabilize reaction intermediates. mdpi.com
| Solvent | Polarity | Effect on Yield in an Analogous Radical Coupling nih.gov |
| Toluene | Non-polar | 95% |
| Xylene | Non-polar | ~50% |
| 1,2-Dichlorobenzene | Non-polar | ~50% |
| DMSO | Polar Aprotic | Lower Yield |
| Water | Polar Protic | Lower Yield |
This table illustrates the effect of different solvents on the yield of a related radical coupling reaction for the synthesis of a diphenyl-substituted alcohol.
Steric Hindrance: The bulky nature of the two phenyl groups attached to the same carbon atom in this compound creates significant steric hindrance around the tertiary alcohol. This steric congestion can have a profound impact on the reaction pathways.
Steric hindrance can influence the accessibility of the reactive center to incoming reagents. In reactions involving nucleophilic attack at the carbon bearing the phenyl groups, the bulky substituents may slow down the reaction rate or favor alternative reaction pathways.
The concept of steric hindrance influencing reaction outcomes is well-established. For example, in Michael addition reactions, steric hindrance on an aryl group can dictate whether a 1,4- or 1,6-addition occurs. rsc.org
While not directly related to its formation, the steric bulk of similar diphenyl-substituted systems can influence their subsequent reactivity. The stability of radical intermediates can also be affected by steric factors, which in turn impacts the feasibility of certain reaction pathways. nih.gov
Spectroscopic and Advanced Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. nih.gov
Conformational Analysis and Dynamic StudiesThe flexibility of the ethyl chain and the rotation around the various single bonds in 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol suggest the existence of multiple, interconverting conformations. The study of these dynamic processes requires advanced NMR techniques.mdpi.comThis could involve:
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other, providing crucial data to determine the preferred three-dimensional shape (conformation) of the molecule in solution.
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, one could study the dynamics of conformational exchange. Changes in the spectra, such as the broadening or sharpening of signals, can provide information about the energy barriers between different conformations.
Computational Modeling: DFT (Density Functional Theory) calculations are often used alongside NMR data to model the potential energy surface of the molecule and identify the most stable conformers. frontiersin.org
Specific NOE data or variable temperature studies for this compound have not been reported.
Isotopic Labeling for Mechanistic Insights and Structural AssignmentsIsotopic labeling involves replacing an atom in a molecule with one of its isotopes, such as replacing ¹H with ²H (deuterium) or ¹²C with ¹³C.numberanalytics.comnih.govThis powerful technique is used to:
Clarify Reaction Mechanisms: By tracking the position of the isotope through a chemical reaction, the pathway of the reaction can be determined.
Aid in Spectral Assignment: The introduction of an isotope at a specific position can help to unambiguously assign signals in complex NMR spectra.
No studies involving the synthesis and analysis of isotopically labeled this compound are currently available.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and the chemical bonds within it. scispace.comnih.gov
Probing Molecular Vibrational Modes and Intermolecular InteractionsAn analysis of the IR and Raman spectra of this compound would involve assigning the observed absorption bands to specific molecular vibrations. Key expected vibrations would include:
O-H stretching of the alcohol group.
C-H stretching from the aromatic rings and the aliphatic chain.
C-O stretching of the alcohol.
C-S stretching of the thioether linkage.
Aromatic C=C stretching.
The precise frequencies of these modes provide insight into the molecule's electronic structure and environment. Intermolecular interactions, such as hydrogen bonding, significantly influence these frequencies. nih.gov While general frequency ranges for these functional groups are known, a detailed analysis requires the actual experimental spectra of the compound.
Conformational Preferences and Hydrogen Bonding AnalysisThe hydroxyl (O-H) group in this compound can act as a hydrogen bond donor, and the oxygen and sulfur atoms can act as hydrogen bond acceptors.youtube.comThis can lead to intermolecular association in the solid state or in concentrated solutions. Vibrational spectroscopy is highly sensitive to hydrogen bonding.libretexts.org
IR Spectroscopy: In a dilute, non-polar solvent, the O-H stretch would appear as a sharp band. As concentration increases, intermolecular hydrogen bonding would cause a broad, lower-frequency band to appear and grow in intensity. The position and shape of this band can indicate the strength and nature of the hydrogen bonding. dtu.dk
Raman Spectroscopy: While less sensitive to the highly polar O-H bond, Raman spectroscopy provides complementary information, particularly about the non-polar parts of the molecule's backbone.
To perform this analysis, concentration-dependent or temperature-dependent IR and Raman spectra would be necessary. This data is not available in the existing literature for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural analysis of organic molecules like this compound, it provides the exact molecular weight and crucial information about the molecule's substructures through the analysis of its fragmentation patterns.
In electron impact mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) which is often unstable and undergoes fragmentation. The pattern of these fragments is predictable and serves as a fingerprint for the molecular structure. youtube.comlibretexts.org The fragmentation of this compound is expected to proceed through several key pathways dictated by the stability of the resulting carbocations and radicals.
Common fragmentation patterns for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and the elimination of a water molecule (dehydration). youtube.comlibretexts.org For the target compound, significant fragmentation pathways would likely involve:
Alpha-Cleavage: Cleavage of the bond between C1 and C2, leading to the formation of a stable diphenylmethyl cation stabilized by the two phenyl groups.
C-S Bond Cleavage: The carbon-sulfur bond can cleave to generate a benzyl (B1604629) radical and a diphenyl-ethanol-thiol cation, or a stable benzyl cation (tropylium ion) and a diphenyl-ethanol-thiol radical.
Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols. youtube.com
Formation of Benzyl and Phenyl Fragments: The appearance of ions corresponding to the benzyl group (m/z 91) and phenyl group (m/z 77) are highly characteristic.
The analysis of these fragments allows for the piecemeal reconstruction of the molecule, confirming the presence of the key diphenyl, ethanol (B145695), and benzylsulfanyl moieties. nih.govnih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Predicted Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) | Proposed Fragmentation Pathway |
|---|---|---|---|
| Diphenylmethyl cation | [C(C₆H₅)₂H]⁺ | 167 | Alpha-cleavage with loss of CH₂(SH)CH₂OH |
| Diphenyl(hydroxyl)methyl cation | [C(C₆H₅)₂OH]⁺ | 183 | Cleavage of C1-C2 bond |
| Benzyl cation (Tropylium) | [C₇H₇]⁺ | 91 | Cleavage of S-CH₂ bond |
| Dehydrated Molecular Ion | [C₂₁H₁₈S]⁺ | 302 | Loss of H₂O from the molecular ion |
| Phenyl cation | [C₆H₅]⁺ | 77 | Fragmentation of a diphenyl group |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within ±5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. mdpi.comnih.gov This is particularly valuable for distinguishing between compounds that have the same nominal mass but different atomic compositions. For this compound (C₂₁H₂₀OS), HRMS can confirm this specific formula from a multitude of other possibilities.
Furthermore, HRMS is instrumental in isotopic fingerprinting. mdpi.comresearchgate.net Most elements exist as a mixture of isotopes. Sulfur, a key component of the target molecule, has three main stable isotopes: ³²S (94.99% abundance), ³³S (0.75%), and ³⁴S (4.25%). The presence and relative abundance of these isotopes create a characteristic pattern in the mass spectrum. The HRMS instrument can resolve the M⁺, M+1, and M+2 peaks, and their relative intensities can be compared against the theoretical isotopic pattern calculated for the proposed formula. mdpi.comresearchgate.net This isotopic fingerprint provides definitive confirmation of the presence and number of sulfur atoms in the molecule. mdpi.com
Table 2: Theoretical Isotopic Distribution for the Molecular Ion of C₂₁H₂₀OS
| Isotopologue Peak | Exact Mass (Da) | Relative Abundance (%) | Major Contributing Isotopes |
|---|---|---|---|
| M⁺ (A) | 320.1286 | 100.00 | ¹²C₂₁, ¹H₂₀, ¹⁶O, ³²S |
| M+1 (A+1) | 321.1319 | 24.16 | ¹³C, ¹²C₂₀, ¹H₂₀, ¹⁶O, ³²S / ¹²C₂₁, ²H, ¹H₁₉, ¹⁶O, ³²S / ¹²C₂₁, ¹H₂₀, ¹⁶O, ³³S |
| M+2 (A+2) | 322.1353 | 7.13 | ¹³C₂, ¹²C₁₉... / ¹²C₂₁, ¹H₂₀, ¹⁸O, ³²S / ¹²C₂₁, ¹H₂₀, ¹⁶O, ³⁴S |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. libretexts.orgyoutube.com The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores.
A chromophore is a part of a molecule responsible for its color by absorbing light in the UV-visible region. libretexts.org In this compound, the primary chromophores are the three phenyl rings (two from the diphenyl group and one from the benzyl group).
The phenyl rings contain conjugated π-electron systems, which give rise to characteristic π → π* electronic transitions. libretexts.org These transitions are typically observed in the UV region. The presence of two phenyl groups attached to the same carbon atom (a diphenyl system) can influence the electronic environment and may lead to shifts in the absorption maxima compared to a single phenyl ring.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbital Change | Associated Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|---|
| π → π | π bonding → π antibonding | Phenyl rings | ~200-280 nm | High |
| n → π | n non-bonding → π antibonding | C=C with S or O heteroatoms | >280 nm | Low |
| n → σ | n non-bonding → σ antibonding | C-S, C-O bonds | <200 nm | Low to Medium |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated.
For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure and connectivity. mdpi.com This technique would reveal the spatial orientation of the two phenyl rings relative to each other and to the rest of the molecule. It would also precisely define the geometry around the sulfur atom and the stereochemistry of the chiral center, if applicable.
Table 4: Representative Crystallographic Parameters Obtainable from X-ray Analysis
| Parameter | Information Provided | Example from a Related Structure (Benzylsulfanyl-triazolyl-indole) mdpi.com |
|---|---|---|
| Crystal System | The symmetry of the unit cell | Monoclinic |
| Space Group | The specific symmetry elements of the crystal | C2/c |
| Unit Cell Dimensions | The size and shape of the repeating crystal unit (a, b, c, α, β, γ) | a = 23.9 Å, b = 8.1 Å, c = 17.5 Å, β = 109.9° |
| Bond Lengths | The distance between atomic nuclei (e.g., C-S, C-O, C-C) | C-S: ~1.75-1.85 Å |
| Bond Angles | The angle between three connected atoms (e.g., C-S-C, C-O-H) | C-S-C: ~100-105° |
| Torsion Angles | The dihedral angle describing the conformation of rotatable bonds | Defines the orientation of phenyl rings |
| Intermolecular Contacts | Non-covalent interactions like hydrogen bonds (e.g., O-H···O) | Describes crystal packing and stability |
Analysis of Intermolecular Interactions in Crystalline States of this compound
A detailed analysis of the intermolecular interactions in the crystalline state of this compound is currently unavailable in the published scientific literature. While crystallographic studies and analyses of intermolecular forces are crucial for understanding the solid-state behavior of a compound, specific research on the crystal structure of this compound has not been reported.
Typically, the analysis of intermolecular interactions in the crystalline state of an organic molecule involves techniques such as single-crystal X-ray diffraction. This method provides precise information about the arrangement of molecules in the crystal lattice, including bond lengths, bond angles, and torsion angles. From this data, various non-covalent interactions that stabilize the crystal packing can be identified and characterized.
For a molecule with the structural features of this compound, which contains hydroxyl (-OH) and sulfanyl (B85325) (-S-) groups as potential hydrogen bond donors and acceptors, as well as multiple phenyl rings, one could anticipate a variety of intermolecular interactions. These would likely include:
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and could interact with acceptor atoms such as the oxygen of a neighboring hydroxyl group or the sulfur atom. The nature and geometry (donor-acceptor distances and angles) of these hydrogen bonds would be a primary feature of the crystal packing.
Van der Waals Forces: Dispersive forces would also play a crucial role in the molecular packing, particularly interactions involving the hydrocarbon portions of the molecule.
To provide a detailed and accurate analysis, including data tables of bond lengths and angles for these intermolecular interactions, experimental data from X-ray crystallography of this compound would be required. In the absence of such data, any description of its crystalline state interactions would be purely speculative.
Further research, including the synthesis of a single crystal of this compound and its analysis by X-ray diffraction, is needed to elucidate its solid-state structure and the specific intermolecular forces at play.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.
Energetics and Transition State Characterization of Reactions
DFT calculations would be instrumental in mapping the potential energy surface for reactions involving 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol. This would involve calculating the energies of reactants, products, intermediates, and transition states. Such calculations could elucidate reaction mechanisms, determine activation energies, and predict reaction kinetics. For instance, the stability of different rotamers and the energy barriers for their interconversion could be precisely calculated.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
DFT methods are adept at predicting various spectroscopic parameters. For this compound, it would be possible to compute its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Furthermore, DFT can be used to calculate global and local reactivity descriptors, such as chemical potential, hardness, and Fukui functions, which provide insights into the molecule's reactivity and potential sites for electrophilic or nucleophilic attack.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of molecular systems, allowing for the study of their temporal evolution and conformational flexibility.
Conformational Landscapes and Solution-State Behavior of the Chemical Compound
MD simulations could be employed to explore the conformational landscape of this compound in various solvents. By simulating the molecule's movement over time, researchers can identify the most stable conformations and understand how the solvent environment influences its structure and dynamics. This is particularly important for a flexible molecule with multiple rotatable bonds.
Intermolecular Interactions and Supramolecular Assembly Prediction
Understanding how molecules of this compound interact with each other and with other molecules is crucial for predicting its bulk properties and potential for forming supramolecular structures. MD simulations can model these intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, to predict how the molecules might self-assemble into larger, organized structures in the solid state or in solution.
Quantum Chemical Analysis of Electronic Structure and Bonding
A detailed quantum chemical analysis would provide a fundamental understanding of the electronic structure and chemical bonding within this compound. Methods like Natural Bond Orbital (NBO) analysis can be used to investigate charge distribution, orbital interactions, and the nature of the chemical bonds (e.g., covalent, ionic character). This level of analysis offers deep insights into the molecule's stability, reactivity, and electronic properties.
Supramolecular Chemistry and Molecular Recognition
Hydrogen Bonding Networks and Self-Assembly of Alcohol Derivatives
The tertiary alcohol group in 2-(benzylsulfanyl)-1,1-diphenyl-1-ethanol is a key player in forming supramolecular structures through hydrogen bonding. In the solid state, tertiary alcohols are known to form networks of weak hydrogen bonds. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of clusters and, in some cases, extended networks.
Cooperative hydrogen bonding is a significant feature in the self-assembly of alcohol derivatives. The formation of one hydrogen bond can strengthen adjacent hydrogen bonds within a network, a phenomenon that has important implications for the stability of the resulting supramolecular structures. nih.gov This cooperative effect can lead to the formation of well-defined assemblies in solution and the solid state. While phenols exhibit stronger hydrogen bonding capabilities than alcohols due to the polarization of the O-H bond by the aromatic ring, the principles of hydrogen bond cooperativity are applicable to alcohol systems as well. rsc.orgquora.com
Table 1: Hydrogen Bonding Parameters in Related Tertiary Alcohol Structures
| Compound | H···O Separation (Å) | O—H···O Angle (°) | Supramolecular Motif | Reference |
|---|---|---|---|---|
| Triphenylmethanol | 2.21–2.38 | 121.4–138.2 | Tetrahedral chiral clusters | nih.gov |
π-π Stacking Interactions in Diphenyl and Benzyl (B1604629) Systems
The presence of three aromatic rings (two phenyl and one benzyl) in this compound makes π-π stacking a dominant force in its supramolecular behavior. These non-covalent interactions are crucial for the stability of secondary and tertiary structures in larger molecules like proteins and can dictate the packing of smaller molecules in crystals. nih.gov
Theoretical studies on model systems like the benzene (B151609) dimer have provided a deep understanding of the nature of these interactions, which are a combination of electrostatic and dispersion forces. nih.gov The presence of heteroatoms, such as the sulfur atom in the benzylsulfanyl group, can also influence the π-system through S/π interactions, further stabilizing the supramolecular assembly. nih.govrsc.org
Table 2: Types of π-π Stacking Geometries
| Geometry | Description | Typical Energy (kcal/mol) |
|---|---|---|
| Face-to-Face (Sandwich) | Aromatic rings are parallel and directly on top of each other. Generally repulsive unless offset. wikipedia.org | Variable |
| Parallel-Displaced | Aromatic rings are parallel but offset from one another. scirp.org | -1.5 to -2.5 |
| Edge-to-Face (T-shaped) | The edge of one aromatic ring points towards the face of another. | -1.0 to -2.0 |
Host-Guest Chemistry and Chiral Recognition Studies
The structural framework of this compound, particularly the diphenylmethanol (B121723) moiety, suggests its potential for engaging in host-guest chemistry. Diphenylmethanol and its derivatives are known to form inclusion complexes with a variety of guest molecules, where the aromatic rings create a cavity capable of encapsulating smaller species. researchgate.net
If this compound is synthesized in an enantiomerically pure form, it has the potential to be used in chiral recognition. Chiral tertiary alcohols are challenging to recognize enantioselectively, but recent advances have shown that strong hydrogen-bonding donors can be effective for this purpose. rsc.org The hydroxyl group of the target compound could interact with a chiral guest, leading to the formation of diastereomeric complexes with different stabilities, which can be detected by techniques such as NMR spectroscopy. rsc.orgnih.gov The efficiency of chiral recognition depends on the establishment of multiple, non-covalent interactions between the host and the guest, leading to a significant difference in the binding constants of the two enantiomers. mdpi.com
The development of sensor arrays, which can include chiral selectors, has emerged as a powerful strategy for the discrimination of enantiomers. mdpi.com A chiral molecule like this compound could potentially be incorporated into such arrays for the stereoselective identification of other chiral compounds.
Formation of Supramolecular Architectures and Clusters Involving the Chemical Compound
The interplay of hydrogen bonding and π-π stacking in this compound is expected to lead to the formation of complex supramolecular architectures. In the solid state, this can result in the formation of well-defined crystal packing motifs, such as dimers, chains, or more intricate three-dimensional networks. acs.org
The self-assembly process can be influenced by external factors such as the solvent, temperature, and the presence of other molecules that can act as templates or guests. The formation of supramolecular clusters in solution is also a possibility, where a discrete number of molecules associate through non-covalent interactions. These clusters can be in dynamic equilibrium with the monomeric species. The study of such supramolecular architectures is crucial for understanding the material properties of the compound and for the design of new functional materials.
Derivatization and Functionalization Strategies for Research Applications
Chemical Derivatization for Enhanced Analytical Resolution
For the purpose of improving analytical methodologies such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), chemical derivatization is often employed. These modifications can increase the volatility, thermal stability, and/or detectability of the analyte.
The tertiary hydroxyl group in "2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol," while sterically hindered by the two phenyl groups, can be a target for modification.
Esterification: The conversion of the hydroxyl group to an ester can be challenging due to steric hindrance. Standard Fischer esterification conditions (an alcohol with a carboxylic acid and a strong acid catalyst) may not be effective. masterorganicchemistry.com More robust methods are often required for tertiary alcohols. medcraveonline.com The use of acid anhydrides or acid chlorides, often in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the reaction. For instance, acylation with acetic anhydride (B1165640) can yield the corresponding acetate (B1210297) ester, which is more volatile and less polar than the parent alcohol, making it more suitable for GC analysis.
Silylation: Silylation is a common derivatization technique for hydroxyl groups, replacing the acidic proton with a silyl (B83357) group, which increases volatility and thermal stability. For sterically hindered tertiary alcohols, powerful silylating agents are necessary. Reagents such as N,O-bis(tert-butyldimethylsilyl)acetamide (BTBSA) in the presence of a catalyst like N,N-dimethyl-4-aminopyridine N-oxide (DMAPO) have been shown to be effective for the silylation of challenging hydroxyl groups. oup.com The resulting tert-butyldimethylsilyl (TBDMS) ether is significantly more volatile and can be readily analyzed by GC-MS.
Illustrative Data on Hydroxyl Group Derivatization
| Derivative | Reagents | Potential Analytical Improvement |
|---|---|---|
| Acetate Ester | Acetic Anhydride, DMAP | Increased volatility for GC |
| TBDMS Ether | BTBSA, DMAPO | Enhanced thermal stability and volatility for GC-MS |
The thioether group in "this compound" presents another site for derivatization. The sulfur atom is nucleophilic and can be alkylated to form a sulfonium (B1226848) salt. masterorganicchemistry.com This transformation can be useful for altering the polarity and chromatographic behavior of the molecule.
Alkylation of the thioether can be achieved using alkyl halides, such as methyl iodide, to form a sulfonium iodide salt. The resulting ionic compound would have drastically different solubility and chromatographic properties compared to the neutral parent molecule, which can be exploited for separation and analysis by techniques like liquid chromatography.
Illustrative Data on Thioether Alkylation
| Derivative | Reagent | Potential Analytical Application |
|---|---|---|
| S-Methylsulfonium Iodide | Methyl Iodide | Increased polarity for HPLC analysis on a reverse-phase column |
Chemical Modification for Ligand Design
The structural backbone of "this compound" is a promising scaffold for the development of novel ligands for asymmetric catalysis and coordination chemistry. The presence of both a sulfur and an oxygen donor atom, along with the potential for chirality, makes it an attractive target for modification.
The 1,1-diphenyl-2-thioethanol framework can be a component of chiral ligands. nih.gov By resolving the racemic mixture of "this compound" or by synthesizing it from chiral precursors, enantiomerically pure forms can be obtained. These chiral backbones can then be further functionalized to create bidentate or tridentate ligands for use in asymmetric catalysis. For example, modification of the benzyl (B1604629) group on the sulfur atom to include other coordinating moieties could lead to new ligand architectures.
Sulfur-containing compounds are well-known to be excellent ligands for a variety of transition metals. nih.gov The thioether in "this compound" can act as a soft donor, showing a strong affinity for soft metals such as palladium, platinum, gold, and copper. The hydroxyl group can also participate in coordination, potentially acting as a bidentate S,O-ligand.
Studies on the complexation of this compound with various metal precursors would be necessary to determine the coordination modes and the stability of the resulting metal complexes. These complexes could have potential applications in catalysis, for instance, in cross-coupling reactions where sulfur-containing ligands have been shown to be effective.
Illustrative Data on Metal Complexation
| Metal Precursor | Potential Coordination Mode | Potential Application |
|---|---|---|
| PdCl₂(CH₃CN)₂ | S-monodentate or S,O-bidentate | Cross-coupling catalysis |
| Cu(I) salts | S-coordination | Catalysis of click chemistry |
Exploration of Structure-Property Relationships through Systematic Derivatization
Systematic derivatization of "this compound" can provide valuable insights into its structure-property relationships. nih.govresearchgate.net By making controlled modifications to the structure and observing the resulting changes in physical, chemical, and biological properties, a deeper understanding of the molecule's behavior can be achieved.
For example, by synthesizing a series of analogs with different substituents on the phenyl rings or on the benzyl group, it would be possible to study how electronic and steric effects influence properties such as melting point, solubility, and reactivity. Furthermore, if the compound is found to have any biological activity, a systematic derivatization approach would be crucial for identifying the key structural features responsible for this activity and for optimizing its potency and selectivity. nih.gov
Illustrative Structure-Property Relationship Study
| Derivative | Modification | Investigated Property | Potential Finding |
|---|---|---|---|
| 4-Methoxybenzyl analog | Electron-donating group on the benzyl moiety | Thioether reactivity | Increased nucleophilicity of the sulfur atom |
| 4-Nitrobenzyl analog | Electron-withdrawing group on the benzyl moiety | Thioether reactivity | Decreased nucleophilicity of the sulfur atom |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of a ketone precursor. For example, the benzylsulfanyl group may be introduced via thiol-alkylation using benzyl mercaptan and a base (e.g., K₂CO₃) under reflux in anhydrous THF. Reduction of a ketone intermediate (e.g., 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanone) to the alcohol is typically achieved using NaBH₄ in methanol or LiAlH₄ in dry ether . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, solvent polarity, or temperature.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the ethanol moiety (δ ~4.5–5.0 ppm for the hydroxyl proton, split due to coupling with adjacent carbons) and benzylsulfanyl group (δ ~3.8–4.2 ppm for SCH₂Ph). Aromatic protons from diphenyl groups appear as multiplet signals at δ ~7.2–7.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 377.14 for C₂₁H₂₁OS⁺). Fragmentation patterns should highlight loss of the benzylsulfanyl group (–SCH₂Ph, m/z 105) .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. Key parameters include bond angles (C–S–C ~104° for sulfanyl groups) and torsion angles between the diphenyl and ethanol moieties. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts.
Advanced Research Questions
Q. What strategies can address contradictions in reported biological activities (e.g., enzyme inhibition vs. lack of efficacy in cellular assays)?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values) using standardized assays (e.g., fluorogenic substrates for enzyme inhibition).
- Membrane Permeability : Assess cellular uptake via LC-MS quantification of intracellular compound levels. Poor permeability may explain discrepancies between in vitro and cellular data .
- Off-Target Effects : Use proteome-wide profiling (e.g., affinity chromatography coupled with MS) to identify non-specific binding .
Q. How can computational methods predict and validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs). Prioritize hydrogen bonding between the ethanol group and catalytic residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess binding stability (e.g., root-mean-square deviation <2 Å) and identify critical residues for mutagenesis studies .
Q. What experimental approaches can elucidate the compound’s mechanism in redox or radical-mediated reactions?
- Methodological Answer :
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates generated during reactions (e.g., thiyl radicals from sulfanyl group oxidation).
- Isotopic Labeling : Use ¹⁸O-labeled ethanol or deuterated solvents to track oxygen incorporation or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
